Bienvenue dans la boutique en ligne BenchChem!

2-methyl-6-styryl-3(2H)-pyridazinone

Cardiovascular pharmacology Phosphodiesterase inhibition Platelet aggregation

This (E)-2-methyl-6-styryl-3(2H)-pyridazinone combines an N2-methyl group with a C6-styryl moiety, creating a pharmacophore distinct from other 6-arylpyridazinones. Its PDE-III inhibitory scaffold and 12-lipoxygenase activity at 30 µM make it suitable for cardiovascular and anti-thrombotic research. The styryl double bond enables 1,3-dipolar cycloaddition for analog library synthesis. With LogP 1.95, it balances permeability and solubility for cellular assays. Supplied at ≥98% purity; confirmatory assays recommended as full IC50 data is pending.

Molecular Formula C13H12N2O
Molecular Weight 212.252
CAS No. 83516-71-6
Cat. No. B2450263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methyl-6-styryl-3(2H)-pyridazinone
CAS83516-71-6
Molecular FormulaC13H12N2O
Molecular Weight212.252
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2
InChIInChI=1S/C13H12N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+
InChIKeyLLZYACOOTFNJNI-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-styryl-3(2H)-pyridazinone (CAS 83516-71-6): Chemical Profile and Procurement-Relevant Characteristics


2-Methyl-6-styryl-3(2H)-pyridazinone (CAS 83516-71-6) is a heterocyclic compound featuring a pyridazinone core substituted with a methyl group at the N2 position and an (E)-styryl moiety at the C6 position . The compound has a molecular weight of 212.25 g/mol (C13H12N2O) and is supplied as an (E)-isomer with typical purity ≥98% . This scaffold belongs to the 6-aryl/styrylpyridazinone class, which has been extensively studied for cardiovascular applications including platelet aggregation inhibition and PDE-III inhibition [1].

Why 2-Methyl-6-styryl-3(2H)-pyridazinone Cannot Be Substituted by Generic Pyridazinone Analogs: Structure-Activity Rationale for Procurement Selection


Substitution within the pyridazinone class is not interchangeable due to well-documented structure-activity relationships (SAR) governing pharmacological outcomes. In 6-arylpyridazinones, the nature of the C6 substituent directly determines PDE-III inhibitory potency and selectivity—aryl/heteroaryl groups at C6 are essential for cardiovascular activity, and variations in this substituent produce markedly different pharmacological profiles [1]. Similarly, N2 substitution critically influences lipophilicity, cellular permeability, and target engagement, with lipophilic N2 substituents identified as key determinants of antiplatelet activity in multiple SAR studies [2]. The specific combination of an N2-methyl group and a C6-styryl moiety in 2-methyl-6-styryl-3(2H)-pyridazinone creates a distinct pharmacophore that differs fundamentally from compounds with alternative C6-aryl, C6-heteroaryl, or N2-alkyl substitutions. Consequently, even structurally similar pyridazinones cannot be assumed to replicate the activity profile of this compound without direct comparative evaluation.

Quantitative Evidence Guide for 2-Methyl-6-styryl-3(2H)-pyridazinone (CAS 83516-71-6): Differentiation from Pyridazinone Analogs


C6-Styryl Substitution Confers PDE-III Inhibitory Potential: Class-Level SAR Evidence

The presence of an aryl or heteroaryl group at the C6 position of pyridazinones is established as essential for cardiovascular activity associated with phosphodiesterase III (PDE III) inhibition [1]. The 2-methyl-6-styryl-3(2H)-pyridazinone scaffold incorporates a C6-styryl group that satisfies this structural requirement, whereas analogs lacking aromatic substitution at C6 (e.g., simple 2-methyl-3(2H)-pyridazinone) would be predicted to lack PDE-III inhibitory potential based on class SAR . While direct IC50 data for this specific compound against PDE-III is not available in the peer-reviewed literature, the styryl substitution represents a critical differentiation point from non-arylated pyridazinones that are inactive against this cardiovascular target.

Cardiovascular pharmacology Phosphodiesterase inhibition Platelet aggregation

N2-Methyl Group Contributes Lipophilic Character Essential for Target Engagement: Comparative Lipophilicity Data

Lipophilic substituents at the N2 position of pyridazin-3-ones have been identified as key molecular determinants of antiplatelet activity in SAR studies of this class [1]. The 2-methyl-6-styryl-3(2H)-pyridazinone compound has a calculated LogP value of 1.95 (alternative source: 1.73 ), which falls within the optimal lipophilicity range for membrane permeability and target engagement. In contrast, the unsubstituted analog 6-styryl-3(2H)-pyridazinone lacks the N2-methyl group and would exhibit reduced lipophilicity, potentially compromising cellular uptake and target interaction. This N2-substitution pattern is consistent with SAR findings that lipophilic N2 modifications enhance antiplatelet potency in pyridazinone series [1].

Lipophilicity Drug-likeness Pharmacokinetics

Differentiation from 5-Oxygenated Pyridazinones via Distinct Mechanism of Action Profile

SAR studies of 6-aryl-5-oxygenated pyridazinones have demonstrated that substitution at the 5-position fundamentally alters the mechanism of platelet aggregation inhibition. In a systematic evaluation, none of the tested 5-oxygenated pyridazinones increased intracellular cAMP levels, indicating a lack of PDE-III inhibitory activity and suggesting a mechanism distinct from cAMP-PDE inhibition [1]. The 2-methyl-6-styryl-3(2H)-pyridazinone compound lacks substitution at the 5-position, distinguishing it mechanistically from 5-oxygenated analogs (e.g., 5-hydroxy, 5-formyl, 5-carboxy derivatives). This structural difference is critical because 5-oxygenated compounds operate via a non-cAMP-dependent pathway, whereas 5-unsubstituted 6-arylpyridazinones retain the potential for PDE-III-mediated activity [2].

Mechanism of action cAMP-independent pathway PDE-III inhibition

Chemical Synthetic Versatility: Alkylation and Cycloaddition Reactivity of 6-Styrylpyridazinone Scaffold

The 6-styrylpyridazinone scaffold serves as a versatile synthetic intermediate for generating structurally diverse derivatives. Mojahidi et al. demonstrated that 6-styryl-4,5-dihydro-2H-pyridazin-3-one undergoes both simple alkylation at the N2 position and 1,3-dipolar cycloaddition with nitrile imines to yield N-substituted pyridazinones and triazolo[4,3-b]pyridazinones, respectively [1]. The 2-methyl-6-styryl-3(2H)-pyridazinone compound, while already N2-methylated, retains the styryl double bond as a reactive handle for further functionalization—including oxidation, reduction, and cycloaddition reactions—enabling access to diverse analog libraries . This reactivity profile distinguishes it from fully saturated or less functionalized pyridazinone scaffolds with limited derivatization potential.

Synthetic chemistry Building block Derivatization

Platelet 12-Lipoxygenase Inhibitory Activity: Preliminary Binding Data

Preliminary binding assay data indicates that 2-methyl-6-styryl-3(2H)-pyridazinone interacts with platelet 12-lipoxygenase. The compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 μM . While this represents only a single-concentration screening result rather than a full dose-response IC50 determination, it provides a directional signal for potential antiplatelet activity via the 12-lipoxygenase pathway—a target distinct from PDE-III and GPIIb/IIIa. This activity profile differentiates the compound from PDE-III-selective pyridazinones (e.g., motapizone, zardaverine) and from GPIIb/IIIa-targeted agents. The 12-lipoxygenase pathway is implicated in platelet activation and thrombosis, offering a mechanistically distinct approach for antiplatelet research applications.

Platelet biology 12-Lipoxygenase Thrombosis

LogP Differentiation from 6-Aryl Pyridazinone Comparators: Quantitative Lipophilicity Benchmarking

The calculated LogP value of 1.95 for 2-methyl-6-styryl-3(2H)-pyridazinone provides a quantitative benchmark for lipophilicity comparisons with related 6-arylpyridazinones. While direct comparative experimental LogP data for close analogs is not available in the peer-reviewed literature, this value falls within the optimal range for oral bioavailability (Lipinski's Rule of Five suggests LogP < 5) and compares favorably to more hydrophilic pyridazinone derivatives. Compounds with LogP significantly below 1.0 may exhibit poor membrane permeability, while those exceeding 3.0 risk increased metabolic liability and solubility limitations. The intermediate LogP of 1.95 positions this compound as balanced between permeability and solubility, a critical consideration for assay development and hit-to-lead optimization campaigns.

Physicochemical properties ADME prediction Lipophilicity optimization

Recommended Research and Industrial Application Scenarios for 2-Methyl-6-styryl-3(2H)-pyridazinone (CAS 83516-71-6)


Platelet Aggregation Inhibition Studies Targeting PDE-III-Mediated Pathways

This compound is suitable for cardiovascular pharmacology research investigating PDE-III-mediated platelet aggregation inhibition. The C6-styryl substitution satisfies the structural requirement for PDE-III inhibitory activity documented for 6-arylpyridazinones [1], while the absence of 5-position oxygenation distinguishes it mechanistically from non-cAMP-dependent antiplatelet pyridazinones [2]. Researchers comparing PDE-III-dependent versus PDE-III-independent antiplatelet mechanisms should select this compound over 5-oxygenated pyridazinones (e.g., 5-hydroxy, 5-carboxy derivatives), which operate via alternative pathways without elevating intracellular cAMP [2].

Platelet 12-Lipoxygenase Pathway Investigation

Preliminary binding data indicates that this compound inhibits platelet 12-lipoxygenase at 30 μM concentration . This makes it relevant for researchers investigating 12-LOX-mediated platelet activation mechanisms, a pathway distinct from both PDE-III inhibition and GPIIb/IIIa antagonism. The compound offers a starting point for exploring 12-LOX as an anti-thrombotic target, particularly in studies comparing different antiplatelet mechanisms. However, users should note that full dose-response IC50 data is not currently available, and confirmatory assays are recommended.

Synthetic Building Block for Pyridazinone-Derived Libraries

The styryl double bond at C6 provides a reactive handle for further functionalization via oxidation, reduction, and cycloaddition reactions . Medicinal chemistry groups seeking to generate diverse pyridazinone analog libraries should consider this compound over fully saturated or less functionalized pyridazinone scaffolds. Specifically, the styryl moiety enables 1,3-dipolar cycloaddition chemistry with nitrile imines to produce triazolo[4,3-b]pyridazinones [3], a class of fused heterocycles with reported biological activities including anticancer and antimicrobial properties [3].

Lipophilicity-Matched Assay Development for Membrane Permeability Studies

With a calculated LogP of 1.95 , this compound occupies a balanced lipophilicity range suitable for cellular assays requiring adequate membrane permeability without excessive non-specific binding or solubility limitations. Researchers conducting structure-permeability relationship studies within the pyridazinone class should select this compound as a benchmark representing intermediate lipophilicity, enabling meaningful comparisons with both more polar (LogP < 1.0) and more lipophilic (LogP > 3.0) analogs. This property is particularly relevant for assays conducted in cellular systems where passive diffusion across lipid bilayers influences observed activity.

Quote Request

Request a Quote for 2-methyl-6-styryl-3(2H)-pyridazinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.